molecular formula C23H19F2N3O4S B2587838 N-(4,6-difluoro-1,3-benzothiazol-2-yl)-3,4,5-trimethoxy-N-[(pyridin-3-yl)methyl]benzamide CAS No. 895435-42-4

N-(4,6-difluoro-1,3-benzothiazol-2-yl)-3,4,5-trimethoxy-N-[(pyridin-3-yl)methyl]benzamide

Cat. No.: B2587838
CAS No.: 895435-42-4
M. Wt: 471.48
InChI Key: SSBQNZUDYNRFFW-UHFFFAOYSA-N
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Description

N-(4,6-difluoro-1,3-benzothiazol-2-yl)-3,4,5-trimethoxy-N-[(pyridin-3-yl)methyl]benzamide is a synthetic benzamide derivative featuring a benzothiazole core substituted with fluorine atoms at positions 4 and 6, a pyridinylmethyl group, and a 3,4,5-trimethoxybenzamide moiety. Its molecular formula is inferred as C₂₂H₁₈F₂N₃O₄S (assuming the 3,4,5-trimethoxy substitution differs from the 4-methoxy analog in ) with a molecular weight of approximately 473.46 g/mol (calculated based on structural analogs).

Properties

IUPAC Name

N-(4,6-difluoro-1,3-benzothiazol-2-yl)-3,4,5-trimethoxy-N-(pyridin-3-ylmethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19F2N3O4S/c1-30-17-7-14(8-18(31-2)21(17)32-3)22(29)28(12-13-5-4-6-26-11-13)23-27-20-16(25)9-15(24)10-19(20)33-23/h4-11H,12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSBQNZUDYNRFFW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C(=O)N(CC2=CN=CC=C2)C3=NC4=C(C=C(C=C4S3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19F2N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

471.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4,6-difluoro-1,3-benzothiazol-2-yl)-3,4,5-trimethoxy-N-[(pyridin-3-yl)methyl]benzamide typically involves multiple steps, starting from commercially available starting materials. The key steps include:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to improve yield and reduce costs. This could include the use of continuous flow reactors, microwave-assisted synthesis, or other advanced techniques to enhance reaction efficiency and scalability .

Scientific Research Applications

N-(4,6-difluoro-1,3-benzothiazol-2-yl)-3,4,5-trimethoxy-N-[(pyridin-3-yl)methyl]benzamide has been studied for various scientific research applications, including:

Mechanism of Action

The mechanism of action of N-(4,6-difluoro-1,3-benzothiazol-2-yl)-3,4,5-trimethoxy-N-[(pyridin-3-yl)methyl]benzamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of these targets by binding to their active sites or allosteric sites, thereby blocking their function . This inhibition can disrupt key biological pathways, leading to the desired therapeutic effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Below is a detailed comparison of the target compound with three structurally related benzamide derivatives, focusing on molecular features, substituents, and physicochemical properties.

N-(4,6-difluoro-1,3-benzothiazol-2-yl)-4-methoxy-N-[(pyridin-3-yl)methyl]benzamide (CAS 895435-18-4)

  • Molecular Formula : C₂₁H₁₅F₂N₃O₂S
  • Molecular Weight : 411.42 g/mol
  • Key Differences: Substitution Pattern: Contains a single 4-methoxy group on the benzamide ring instead of 3,4,5-trimethoxy.
  • Applications : Used in research as a precursor or analog for structure-activity relationship (SAR) studies.

N-(4,5-dichloro-1,3-benzothiazol-2-yl)-3,5-dimethoxybenzamide

  • Molecular Formula: Not explicitly provided, but inferred as C₁₆H₁₁Cl₂N₂O₃S (based on ).
  • Molecular Weight : ~397.29 g/mol (estimated).
  • Key Differences :
    • Substituents: 4,5-dichloro on the benzothiazole ring and 3,5-dimethoxy on the benzamide.
    • Impact: Chlorine atoms increase molecular weight and hydrophobicity, while fewer methoxy groups reduce electronic complexity compared to the target compound.
  • Applications : Highlighted for its high molecular weight in natural product studies (e.g., P. guineense analysis).

N-[(4,6-dimethyl-2-oxo-1,2-dihydropyridin-3-yl)methyl]-3,4,5-trimethoxybenzamide (CAS 149231-64-1)

  • Molecular Formula : C₁₈H₂₂N₂O₅
  • Molecular Weight : 346.38 g/mol
  • Key Differences :
    • Core Structure: Replaces the benzothiazole ring with a dimethyl-2-oxodihydropyridine moiety.
    • Substituents: Retains the 3,4,5-trimethoxybenzamide group but lacks fluorine atoms.
    • Impact: The oxopyridine scaffold may enhance hydrogen-bonding capacity, while the absence of halogens reduces metabolic stability.
  • Applications : Used in pharmaceutical intermediates or as a reference standard.

Comparative Data Table

Parameter Target Compound 4-Methoxy Analog 4,5-Dichloro Analog Dimethyl-Oxopyridine Analog
Molecular Formula C₂₂H₁₈F₂N₃O₄S (inferred) C₂₁H₁₅F₂N₃O₂S C₁₆H₁₁Cl₂N₂O₃S (inferred) C₁₈H₂₂N₂O₅
Molecular Weight (g/mol) ~473.46 411.42 ~397.29 346.38
Substituents (Benzothiazole) 4,6-difluoro 4,6-difluoro 4,5-dichloro N/A (oxopyridine core)
Substituents (Benzamide) 3,4,5-trimethoxy 4-methoxy 3,5-dimethoxy 3,4,5-trimethoxy
Key Functional Groups Pyridinylmethyl, benzothiazole Pyridinylmethyl, benzothiazole Chlorine, dimethoxy Oxopyridine, trimethoxy

Research Implications and Limitations

  • Structural Insights : The 3,4,5-trimethoxy substitution in the target compound likely enhances π-π stacking and hydrogen-bonding interactions compared to analogs with fewer methoxy groups. Fluorine atoms may improve bioavailability and metabolic resistance.
  • Data Gaps: No direct biological or pharmacokinetic data for the target compound are available in the provided evidence.
  • Synthetic Challenges : The difluoro and trimethoxy groups may complicate synthesis, necessitating optimized protocols for yield and purity.

Biological Activity

N-(4,6-difluoro-1,3-benzothiazol-2-yl)-3,4,5-trimethoxy-N-[(pyridin-3-yl)methyl]benzamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article aims to provide an overview of the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and its potential therapeutic applications.

Chemical Structure and Properties

The compound features a complex structure with multiple functional groups that contribute to its biological activity. The key structural components include:

  • Benzothiazole moiety : Known for its role in various biological activities.
  • Trimethoxy group : Enhances solubility and bioavailability.
  • Pyridine derivative : Imparts unique interaction properties with biological targets.

The mechanism of action of this compound is primarily through the modulation of specific molecular targets within cells. Research indicates that this compound may:

  • Induce Apoptosis : It activates apoptotic pathways in cancer cells by influencing the expression of pro-apoptotic and anti-apoptotic proteins.
  • Inhibit Cell Proliferation : In vitro studies have shown that it can significantly reduce the proliferation of various cancer cell lines.
  • Interact with DNA : The compound may bind to DNA and inhibit DNA-dependent enzymes, disrupting replication and transcription processes.

Antitumor Activity

Recent studies have demonstrated the antitumor potential of this compound across several cancer cell lines. For instance:

Cell LineIC50 (µM)Assay Type
A549 (Lung)5.26 ± 0.452D Cell Culture
HCC827 (Lung)6.48 ± 0.112D Cell Culture
NCI-H358 (Lung)7.00 ± 0.302D Cell Culture

These values indicate a promising efficacy in inhibiting cell growth, particularly in two-dimensional culture systems .

Antimicrobial Activity

The compound has also been evaluated for antimicrobial properties against both Gram-positive and Gram-negative bacteria:

Bacterial StrainMinimum Inhibitory Concentration (MIC) (µg/mL)
Staphylococcus aureus15
Escherichia coli20

These results suggest that this compound exhibits significant antibacterial activity .

Case Studies

A notable case study involved the use of this compound in a xenograft model of lung cancer. Mice treated with the compound showed a significant reduction in tumor size compared to controls, highlighting its potential as an effective therapeutic agent.

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